molecular formula C17H17F2N3O3 B146639 Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate CAS No. 133368-71-5

Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate

Cat. No. B146639
M. Wt: 349.33 g/mol
InChI Key: NWKGISOOFCWSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism Of Action

Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This means that it has the opposite effect of benzodiazepines such as diazepam, reducing the activity of the receptor rather than enhancing it. Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 has been shown to selectively bind to certain subunits of the GABA-A receptor, including the alpha5 subunit.

Biochemical And Physiological Effects

Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 has a range of biochemical and physiological effects, including reducing the binding of benzodiazepines to the GABA-A receptor, increasing the activity of the receptor in the absence of GABA, and reducing the inhibitory effects of GABA on the receptor. These effects make Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 a valuable tool for investigating the functional properties of the GABA-A receptor and its subunits.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 in lab experiments is its selectivity for certain subunits of the GABA-A receptor. This allows researchers to investigate the functional properties of these subunits in isolation. However, one limitation of using Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 is its partial inverse agonist activity, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513. One area of interest is the development of more selective compounds that target specific subunits of the GABA-A receptor. Another potential direction is the investigation of the role of the alpha5 subunit in neurological disorders such as Alzheimer's disease. Additionally, the use of Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 in combination with other compounds may provide insights into the complex interactions between the GABA-A receptor and other neurotransmitter systems.

Synthesis Methods

The synthesis of Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 involves several steps, including the reaction of 5-(3'-fluoropropyl)-6-oxo-1,3-dihydroimidazol-2-ylidene with ethyl 8-fluoro-5-(2'-hydroxyethyl)-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate. The resulting compound is then treated with acetic anhydride and triethylamine to produce the final product.

Scientific Research Applications

Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 has been used in a variety of scientific research applications, including studies of the GABA-A receptor and its subunits. This compound has been shown to selectively bind to certain subunits of the GABA-A receptor, making it a valuable tool for investigating the functional properties of these subunits.

properties

CAS RN

133368-71-5

Product Name

Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate

Molecular Formula

C17H17F2N3O3

Molecular Weight

349.33 g/mol

IUPAC Name

ethyl 8-fluoro-5-(3-fluoropropyl)-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C17H17F2N3O3/c1-2-25-17(24)15-14-9-21(7-3-6-18)16(23)12-8-11(19)4-5-13(12)22(14)10-20-15/h4-5,8,10H,2-3,6-7,9H2,1H3

InChI Key

NWKGISOOFCWSQK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCCF

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCCF

Other CAS RN

133368-71-5

synonyms

3-FP-Ro-15-5528
ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate
N-(3'-fluoropropyl)-Ro 15-5528

Origin of Product

United States

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